
6-Bromohexan-1-ol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohexan-1-ol and propanoic acid are two distinct chemical compounds with unique properties and applications. . Both compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Méthodes De Préparation
6-Bromohexan-1-ol
6-Bromohexan-1-ol can be synthesized through the bromination of 1,6-hexanediol. The reaction involves refluxing hydrobromic acid (HBr) with 1,6-hexanediol in toluene at 80°C for 16 hours . This method ensures that the bromination occurs primarily at one terminal, yielding 6-Bromohexan-1-ol with minimal by-products.
Propanoic Acid
Propanoic acid can be produced industrially through the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating propan-1-ol with potassium dichromate and sulfuric acid, resulting in the formation of propanoic acid .
Analyse Des Réactions Chimiques
6-Bromohexan-1-ol
6-Bromohexan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hexan-1-ol.
Oxidation: The hydroxyl group can be oxidized to form 6-bromohexanal or further to 6-bromohexanoic acid.
Reduction: The bromine atom can be reduced to form hexan-1-ol.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation .
Propanoic Acid
Propanoic acid undergoes reactions typical of carboxylic acids, such as:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to propan-1-ol using lithium aluminium hydride.
Decarboxylation: Can undergo decarboxylation to form ethane.
Applications De Recherche Scientifique
6-Bromohexan-1-ol
6-Bromohexan-1-ol is used as a cross-linking reagent in organic and polymeric synthesis. It is utilized to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry. Additionally, it is used in the preparation of gel polymer electrolytes and polymerizable ionic liquids .
Propanoic Acid
Propanoic acid is widely used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications. In scientific research, propanoic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry .
Mécanisme D'action
6-Bromohexan-1-ol
The mechanism of action of 6-Bromohexan-1-ol involves its role as a cross-linking reagent. It reacts with nucleophiles to form covalent bonds, thereby linking different molecules together. This property is particularly useful in the synthesis of complex organic and polymeric structures .
Propanoic Acid
Propanoic acid exerts its effects through its acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. In biological systems, propanoic acid can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes .
Comparaison Avec Des Composés Similaires
6-Bromohexan-1-ol
Similar compounds to 6-Bromohexan-1-ol include:
1-Bromohexane: A bromoalkane with similar reactivity but lacks the hydroxyl group.
6-Chlorohexan-1-ol: A chloro alcohol with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Propanoic Acid
Similar compounds to propanoic acid include:
Acetic Acid: A shorter-chain carboxylic acid with similar acidic properties.
Butanoic Acid: A longer-chain carboxylic acid with similar reactivity but different physical properties.
Propriétés
| 114807-16-8 | |
Formule moléculaire |
C9H19BrO3 |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
6-bromohexan-1-ol;propanoic acid |
InChI |
InChI=1S/C6H13BrO.C3H6O2/c7-5-3-1-2-4-6-8;1-2-3(4)5/h8H,1-6H2;2H2,1H3,(H,4,5) |
Clé InChI |
LXTQOKRYQWEUET-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.C(CCCBr)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



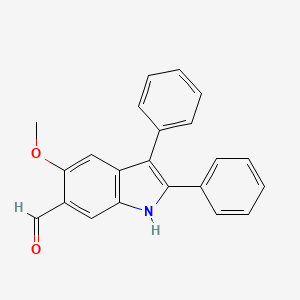

![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
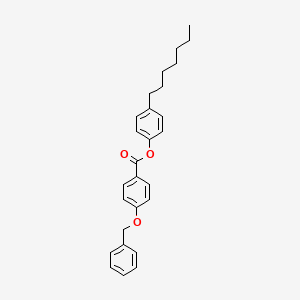
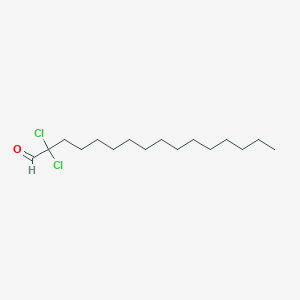
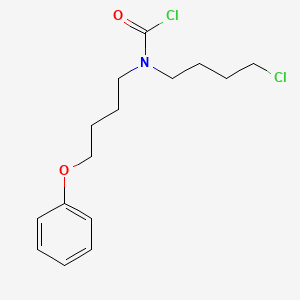
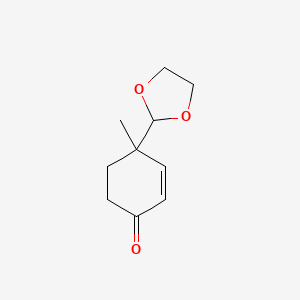
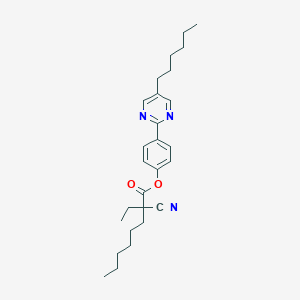
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)
